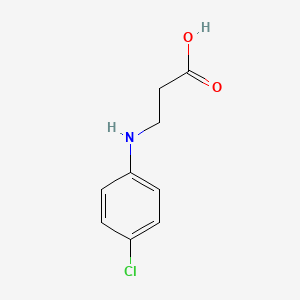

3-(4-Chloroanilino)propanoic acid

説明

3-(4-Chloroanilino)propanoic acid is an organic compound with the chemical formula C9H10ClNO2. It belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory and analgesic properties. This compound is widely used in the pharmaceutical industry due to its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)propanoic acid typically involves the reaction of 4-chloroaniline with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-chloroaniline and acrylic acid.

Reaction Conditions: The reaction is usually conducted in the presence of a catalyst and under reflux conditions to facilitate the formation of this compound.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

化学反応の分析

Types of Reactions

3-(4-Chloroanilino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Compounds with substituted functional groups replacing the chloro group.

科学的研究の応用

3-(4-Chloroanilino)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential therapeutic uses in treating inflammation and pain.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 3-(4-Chloroanilino)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

類似化合物との比較

Similar Compounds

3-(4-Bromoanilino)propanoic acid: Similar structure with a bromo group instead of a chloro group.

3-(4-Fluoroanilino)propanoic acid: Similar structure with a fluoro group instead of a chloro group.

3-(4-Methoxyanilino)propanoic acid: Similar structure with a methoxy group instead of a chloro group.

Uniqueness

3-(4-Chloroanilino)propanoic acid is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. The chloro group influences the compound’s reactivity and its interaction with biological targets, making it a valuable compound in pharmaceutical research and development.

生物活性

3-(4-Chloroanilino)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and phytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 228.65 g/mol

The compound features a propanoic acid moiety attached to a 4-chloroaniline group, which contributes to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests a bactericidal action, likely through the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |

Antifungal Activity

In addition to its antibacterial effects, this compound also shows antifungal activity. It was tested against various fungal strains, with notable results against Candida species:

- Inhibition Concentration : The compound inhibited biofilm formation in Candida albicans with an IC value significantly lower than that of fluconazole, indicating its potential as a treatment for fungal infections .

Table 2: Antifungal Activity of this compound

| Fungal Strain | IC (μM) | Comparative Drug |

|---|---|---|

| Candida albicans | <50 | Fluconazole (50 μM) |

Phytotoxic Activity

This compound has also been investigated for its phytotoxic effects. A study involving germination assays showed that it inhibited root growth in rape seedlings at concentrations around M, with an observed inhibition rate of approximately 76% . This suggests potential applications in herbicide development.

Table 3: Phytotoxic Activity of this compound

| Plant Species | Concentration (M) | Inhibition Rate (%) |

|---|---|---|

| Rape Seed | 76 |

Case Studies and Research Findings

- Antibiofilm Properties : A recent study highlighted the compound's ability to disrupt biofilm formation in both bacterial and fungal pathogens, which is crucial for treating chronic infections where biofilms are prevalent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the aniline ring significantly influence both antibacterial and antifungal activities. Electron-withdrawing groups enhance potency against certain strains .

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly regarding its interaction with cellular targets in microorganisms.

特性

IUPAC Name |

3-(4-chloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOYIDOVKCGQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369471 | |

| Record name | 3-(4-chloroanilino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21617-19-6 | |

| Record name | 3-(4-chloroanilino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。